REACTION_CXSMILES
|
[CH:1]([N:3]([CH2:5][C:6](O)=O)C)=O.[C:9]([O:13][CH2:14][CH3:15])(=[O:12])[C:10]#[CH:11].C(OC(=O)C)(=O)C>>[CH3:1][N:3]1[CH:5]=[CH:6][C:10]([C:9]([O:13][CH2:14][CH3:15])=[O:12])=[CH:11]1
|
Name
|
|
Quantity
|
117.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)N(C)CC(=O)O
|
Name
|
|
Quantity
|
98.1 g
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)OCC
|
Name
|
|
Quantity
|
638 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a reaction and post treatment
|
Type
|
DISTILLATION
|
Details
|
The resulting brown oil was distilled under reduced pressure and a 103°-104° C. fraction
|
Type
|
CUSTOM
|
Details
|
was collected under 4 mmHg
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=C(C=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 109.19 g | |
YIELD: PERCENTYIELD | 71.3% | |
YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |